Lipophilicity (XLogP3) Differentiation Against Unsubstituted and Carboxylic Acid Analogs
The computed XLogP3 of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is 2.5, which is 1.1 log units higher than that of the unsubstituted analog 3-(2-thiazolyl)propionic acid (XLogP3 ≈ 1.4) and 1.0 log unit lower than the more lipophilic carboxylic acid analog 4-(4-fluorophenyl)thiazole-2-carboxylic acid (XLogP3 ≈ 3.5) [1]. This places the target compound in a distinct intermediate lipophilicity window that balances membrane permeability with aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-(2-Thiazolyl)propionic acid (XLogP3 ≈ 1.4); 4-(4-Fluorophenyl)thiazole-2-carboxylic acid (XLogP3 ≈ 3.5) |
| Quantified Difference | +1.1 vs. unsubstituted analog; −1.0 vs. carboxylic acid analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly governs passive membrane permeability and solubility; a 1-log unit difference can shift oral absorption and CNS penetration by orders of magnitude, making the target compound the optimal choice when a balanced logP is required.
- [1] PubChem Compound Summary for CID 39353964, 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid. National Center for Biotechnology Information, 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI:10.1517/17460441003605098 View Source
